molecular formula C30H48O4 B14859921 (10S,13R,14R,17R)-17-[(2R,5S)-5,6-dihydroxy-6-methylheptan-2-yl]-4,4,10,13,14-pentamethyl-2,5,6,11,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-3,7-dione

(10S,13R,14R,17R)-17-[(2R,5S)-5,6-dihydroxy-6-methylheptan-2-yl]-4,4,10,13,14-pentamethyl-2,5,6,11,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-3,7-dione

Cat. No.: B14859921
M. Wt: 472.7 g/mol
InChI Key: LVGCWXNRZNCAJG-GEAMXTKRSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Lucidumol A is typically extracted directly from Ganoderma lucidum. The extraction process involves the use of solvents such as ethanol or methanol to isolate the triterpenoids from the mushroom . The extracted compounds are then purified using chromatographic techniques to obtain pure Lucidumol A.

Industrial Production Methods

Industrial production of Lucidumol A involves large-scale cultivation of Ganoderma lucidum. The mushroom is grown under controlled conditions to maximize the yield of bioactive compounds. The harvested mushrooms are then processed to extract and purify Lucidumol A using methods similar to those used in laboratory settings .

Chemical Reactions Analysis

Types of Reactions

Lucidumol A undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving Lucidumol A include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired transformations .

Major Products Formed

The major products formed from the reactions of Lucidumol A depend on the specific reaction conditions. For example, oxidation can lead to the formation of various oxidized triterpenoid derivatives, while reduction can yield reduced forms of Lucidumol A .

Scientific Research Applications

Mechanism of Action

Lucidumol A exerts its effects through various molecular targets and pathways:

    Anticancer Activity: Lucidumol A inhibits cancer cell growth by inducing apoptosis and inhibiting cell proliferation. .

    Anti-inflammatory Activity: Lucidumol A reduces inflammation by inhibiting the production of pro-inflammatory cytokines and modulating the activity of inflammatory pathways. .

Comparison with Similar Compounds

Lucidumol A is one of several triterpenoids found in Ganoderma lucidum. Other similar compounds include:

  • Ganodermanontriol
  • Ganoderic Acid C2
  • Ganosporeric Acid A

These compounds share similar structures and bioactivities but differ in their specific chemical properties and biological effects. Lucidumol A is unique due to its specific molecular structure and its potent anticancer and anti-inflammatory activities .

Lucidumol A stands out among these compounds for its strong inhibitory effects on cancer cell growth and inflammation, making it a valuable compound for further research and potential therapeutic applications.

Properties

Molecular Formula

C30H48O4

Molecular Weight

472.7 g/mol

IUPAC Name

(10S,13R,14R,17R)-17-[(2R,5S)-5,6-dihydroxy-6-methylheptan-2-yl]-4,4,10,13,14-pentamethyl-2,5,6,11,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-3,7-dione

InChI

InChI=1S/C30H48O4/c1-18(9-10-24(33)27(4,5)34)19-11-16-30(8)25-20(12-15-29(19,30)7)28(6)14-13-23(32)26(2,3)22(28)17-21(25)31/h18-19,22,24,33-34H,9-17H2,1-8H3/t18-,19-,22?,24+,28-,29-,30+/m1/s1

InChI Key

LVGCWXNRZNCAJG-GEAMXTKRSA-N

Isomeric SMILES

C[C@H](CC[C@@H](C(C)(C)O)O)[C@H]1CC[C@@]2([C@@]1(CCC3=C2C(=O)CC4[C@@]3(CCC(=O)C4(C)C)C)C)C

Canonical SMILES

CC(CCC(C(C)(C)O)O)C1CCC2(C1(CCC3=C2C(=O)CC4C3(CCC(=O)C4(C)C)C)C)C

Origin of Product

United States

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